1-Octanol, 2-butyl-, benzoate
Description
Historical Context and Evolution of Research on Benzoate (B1203000) Esters
The study of benzoate esters has a rich history rooted in the development of organic chemistry. Initially, research focused on the synthesis and basic characterization of simple esters derived from benzoic acid. The classic Fischer-Speier esterification, first described in 1895, provided a foundational method for producing these compounds by reacting benzoic acid with an alcohol in the presence of an acid catalyst. chemicalbook.com Early research was driven by the utility of benzoate esters as versatile intermediates in chemical synthesis, as well as their pleasant aromatic properties, which led to their use in perfumes and as flavoring agents. chemicalbook.com
Over the 20th century, the scope of benzoate ester research expanded significantly. Industrial-scale production methods were developed, often involving reactive distillation to improve yield and efficiency. acs.org The investigation into their physical and chemical properties, such as viscosity and solubility, grew in importance as their applications diversified. cir-safety.org A significant evolution in research occurred with the recognition of their utility in the cosmetic and pharmaceutical industries. researchgate.netnih.gov This shift prompted more detailed toxicological studies and investigations into their interactions with biological systems.
In recent decades, research has focused on several key areas. The development of more environmentally friendly and efficient catalytic methods for esterification, such as the use of solid acid catalysts, has been a major theme. mdpi.comuwlax.edu Furthermore, the rise of "green chemistry" has spurred interest in microwave-assisted synthesis to reduce reaction times and energy consumption. uwlax.edu
A crucial area of modern research involves the safety and metabolic fate of benzoate esters when used in consumer products. researchgate.netnih.gov Studies on dermal absorption and metabolism have become particularly relevant for cosmetic applications. oup.comnih.gov Research has shown that alkyl benzoates can be metabolized in the skin to benzoic acid and the corresponding alcohol. researchgate.netoup.com This understanding is vital for assessing their safety and has been a central part of reviews by bodies like the Cosmetic Ingredient Review (CIR) Expert Panel. nih.govpsu.edu The investigation of structure-activity relationships, exploring how the nature of the alcohol component affects the ester's properties and biological interactions, continues to be an active area of study. semanticscholar.org The exploration of novel applications, such as their potential use in treating neurodegenerative diseases, highlights the ongoing evolution of research into this versatile class of compounds. google.com
Scope and Significance of Academic Investigations Pertaining to 1-Octanol, 2-butyl-, benzoate
Academic and industrial research concerning this compound, also known as 2-butyloctyl benzoate, has been primarily driven by its application in the cosmetics industry, particularly in sunscreen formulations. Its significance lies in its desirable physicochemical properties as an emollient, solvent, and skin-conditioning agent. nih.gov
Investigations have focused on its function as a solvent for other solid organic UV filters, enhancing their efficacy and stability within a formulation. atamanchemicals.com Patents have highlighted its surprising effectiveness in stabilizing dibenzoylmethane (B1670423) derivatives, such as avobenzone, which are prone to photodegradation. google.comgoogle.com This stabilizing effect allows for more robust and long-lasting sun protection.
Detailed research findings from various sources have characterized the physical and chemical properties of this compound and its precursors. These are summarized in the data tables below.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C19H30O2 |
| Molecular Weight | 290.44 g/mol |
| Boiling Point | 376.9°C at 760 mmHg |
| Density | 0.939 g/cm³ |
| Flash Point | 159.2°C |
| Refractive Index | 1.486 |
| LogP (Octanol-Water Partition Coefficient) | 5.62 |
Data sourced from chemical property databases. chemsrc.com
Physicochemical Properties of 2-Butyl-1-octanol (B151752) (Precursor Alcohol)
| Property | Value |
|---|---|
| Molecular Formula | C12H26O |
| Molecular Weight | 186.33 g/mol |
| Boiling Point | 145-149°C |
| Density | 0.833 g/mL at 25°C |
| Solubility in Water | Insoluble |
Data sourced from chemical and safety data sheets.
Dermal Absorption and Metabolism of a Representative C12-15 Alkyl Benzoate
| Parameter | Value (%) |
|---|---|
| Absorbed Dose | 0.41 |
| Dermal Delivery | 0.97 |
| Potentially Absorbable Dose | 2.20 |
| Dermally Absorbed Value | 2.97 |
| Metabolism to Benzoic Acid in Receptor Fluid | >93 |
This data is for [14C]-C12 alkyl benzoate as a representative of the C12-15 alkyl benzoate group and indicates that dermal absorption is low and the ester is significantly metabolized in the skin. oup.comnih.gov
Structure
3D Structure
Properties
CAS No. |
188038-97-3 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-butyloctyl benzoate |
InChI |
InChI=1S/C19H30O2/c1-3-5-7-9-13-17(12-6-4-2)16-21-19(20)18-14-10-8-11-15-18/h8,10-11,14-15,17H,3-7,9,12-13,16H2,1-2H3 |
InChI Key |
ZGGHMDBVRJATBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)COC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 1 Octanol, 2 Butyl , Benzoate
Precursor Synthesis: 2-Butyl-1-octanol (B151752)
2-Butyl-1-octanol, also known as a C12 Guerbet alcohol, is a branched-chain fatty alcohol with the chemical formula C₁₂H₂₆O. evitachem.com Its structure, featuring a butyl group at the second carbon of an octanol (B41247) chain, gives it unique properties like a low melting point and high boiling point, making it a valuable intermediate in the production of esters, surfactants, and emulsifiers. evitachem.comatamanchemicals.com
Industrial-Scale Synthetic Routes
For large-scale production, cost-effectiveness and efficiency are paramount. Industrial methods typically utilize readily available feedstocks to synthesize 2-butyl-1-octanol.
A significant industrial method for producing alcohols involves a two-step hydroformylation and reduction sequence. atamanchemicals.comresearchgate.net This process is a cornerstone of industrial organic synthesis for converting simple olefins into more valuable alcohols. researchgate.net
The process begins with the hydroformylation of an olefin, such as 1-octene, where a formyl group (-CHO) and a hydrogen atom are added across the carbon-carbon double bond. atamanchemicals.com This reaction is typically catalyzed by rhodium or cobalt complexes and produces a mixture of linear and branched aldehydes. nih.govrsc.org Following the hydroformylation step, the resulting aldehyde intermediate is hydrogenated to the corresponding alcohol. atamanchemicals.comnih.gov This reduction can be carried out in the same vessel or a separate one, sometimes using a different catalyst. researchgate.net Green chemistry approaches are being investigated to enhance the sustainability of this process by reducing energy consumption and waste. atamanchemicals.com
| Stage | Description | Typical Reactants | Catalysts | Product |
| Hydroformylation | Addition of a formyl group and hydrogen to an olefin. | 1-Octene, Syngas (CO/H₂) | Rhodium or Cobalt complexes | 2-Butyl-1-octanal (and isomers) |
| Reduction | Hydrogenation of the aldehyde to an alcohol. | Aldehyde intermediate, H₂ | Palladium, Platinum, Nickel | 2-Butyl-1-octanol |
The Guerbet reaction is a primary industrial route for the production of 2-butyl-1-octanol. atamanchemicals.com This reaction involves the self-condensation of a primary alcohol at high temperatures (180-360 °C) in the presence of a base catalyst to form a larger, β-alkylated dimer alcohol. wikipedia.orgaocs.org
The mechanism is a multi-step sequence that includes:
Oxidation of the starting alcohol (e.g., hexanol) to an aldehyde.
An aldol (B89426) condensation between two aldehyde molecules.
Dehydration of the aldol adduct to form an α,β-unsaturated aldehyde.
Hydrogenation of the unsaturated aldehyde to the final branched alcohol. wikipedia.org
Catalysts for this reaction often include alkali metal hydroxides or alkoxides, with transition metals like copper or nickel sometimes used to facilitate the process. atamanchemicals.comwikipedia.orgspringerprofessional.de The Guerbet reaction is highly valued for converting inexpensive alcohol feedstocks into higher-value, branched alcohols with unique properties. wikipedia.orgresearchgate.net
| Method | Starting Material | Key Reaction Type | Typical Catalysts | Key Intermediate |
| Guerbet Reaction | n-Hexanol | Self-condensation | Alkali metal hydroxides, Copper, Nickel atamanchemicals.comspringerprofessional.de | 2-Butyl-2-octenal |
Laboratory-Scale Synthesis Techniques
In a laboratory setting, different synthetic strategies can be employed, often prioritizing versatility and specific outcomes over large-scale efficiency.
A common laboratory synthesis of 2-butyl-1-octanol starts with the aldol condensation of n-hexanal. evitachem.comgoogle.com This reaction, which is a fundamental carbon-carbon bond-forming reaction in organic chemistry, is typically carried out under basic conditions. sigmaaldrich.com
In this specific synthesis, n-hexanal undergoes a self-condensation reaction catalyzed by a base, such as barium hydroxide (B78521), to form the α,β-unsaturated aldehyde, 2-butyl-2-octenal. evitachem.comgoogle.com This intermediate is then reduced to the saturated alcohol, 2-butyl-1-octanol. evitachem.com The reduction can be performed in one or two steps. A first reduction, for instance with palladium on carbon, might yield a mixture of the saturated aldehyde and the target alcohol. evitachem.comgoogle.com A subsequent reduction using a stronger agent like sodium borohydride (B1222165) ensures the complete conversion of the remaining aldehyde to 2-butyl-1-octanol. evitachem.comgoogle.com
| Step | Reactant | Catalyst/Reagent | Product |
| Aldol Condensation | n-Hexanal | Barium hydroxide google.com | 2-Butyl-2-octenal google.com |
| Initial Reduction | 2-Butyl-2-octenal | Palladium on carbon / H₂ google.com | Mixture of 2-butyloctanal (B14388533) and 2-butyl-1-octanol google.com |
| Final Reduction | Aldehyde/Alcohol Mixture | Sodium borohydride google.com | 2-Butyl-1-octanol google.com |
A more direct laboratory method involves the reduction of the corresponding aldehyde, 2-butyl-1-octanal. atamanchemicals.com This pathway bypasses the initial condensation step if the aldehyde is already available. The reduction of the carbonyl group in 2-butyl-1-octanal to the primary alcohol, 2-butyl-1-octanol, can be achieved using various reducing agents. atamanchemicals.com
Commonly used reagents for this transformation include sodium borohydride or lithium aluminum hydride. atamanchemicals.com Alternatively, catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst like palladium or platinum is also an effective method. atamanchemicals.com
Alternative Laboratory Protocols
The synthesis of the precursor, 2-butyl-1-octanol, can be achieved through several laboratory-scale methodologies beyond traditional industrial processes. These alternatives offer different approaches to constructing the C12 branched alcohol framework.
One prominent method is the Guerbet reaction , which involves the base-catalyzed self-condensation of primary alcohols at elevated temperatures. For 2-butyl-1-octanol, this can be envisioned through the condensation of hexanol. The reaction proceeds through a sequence of dehydrogenation to an aldehyde, aldol condensation, dehydration, and subsequent hydrogenation to yield the branched Guerbet alcohol. google.com
Another significant laboratory protocol involves the aldol condensation of n-hexanal . In this method, n-hexanal is treated with a base catalyst, such as barium hydroxide, to form 2-butyl-2-octenal. dergipark.org.trnih.gov This intermediate is then subjected to a two-step reduction. The first reduction, often using a catalyst like palladium on carbon, yields a mixture of the corresponding aldehyde and alcohol. A subsequent, more selective reduction with an agent like sodium borohydride converts the remaining aldehyde to the desired 2-butyl-1-octanol. dergipark.org.trnih.gov
A third approach is the hydroformylation of 1-octene . This reaction introduces a formyl group (-CHO) and a hydrogen atom across the double bond of 1-octene, using a butyl source. The resulting aldehyde, 2-butyl-1-octanal, is then reduced to 2-butyl-1-octanol using a suitable reducing agent like sodium borohydride or through catalytic hydrogenation. organic-chemistry.org
| Synthetic Method | Key Reactant(s) | Key Intermediates | Catalyst/Reagent Examples |
|---|---|---|---|
| Guerbet Reaction | Hexanol | Hexanal, Aldol Adduct | Solid Base Catalysts (e.g., Hydrotalcite) google.com |
| Aldol Condensation | n-Hexanal | 2-Butyl-2-octenal | Barium Hydroxide, Pd/C, Sodium Borohydride dergipark.org.trnih.gov |
| Hydroformylation | 1-Octene, Butane/Butene source | 2-Butyl-1-octanal | Sodium Borohydride, Pd or Pt catalyst organic-chemistry.org |
Development of Green Chemistry Approaches in Precursor Alcohol Synthesis
In line with the principles of sustainable chemistry, significant research has focused on developing greener synthetic routes for 2-butyl-1-octanol. These approaches aim to reduce environmental impact by utilizing renewable feedstocks, improving energy efficiency, and minimizing waste.
A key area of development is the improvement of the hydroformylation process. Research is underway to design catalysts that can operate under lower temperatures and pressures, which would substantially decrease the energy consumption and environmental footprint of the production process. organic-chemistry.org
Furthermore, there is a growing emphasis on using bio-derived starting materials. Sustainable production routes, such as the catalytic dimerization of bio-derived ethanol (B145695) and butanol, present a promising pathway to producing 2-butyl-1-octanol as a renewable alternative to traditional petrochemical-based alcohols. dergipark.org.tr The chemo-catalytic conversion of cellulose (B213188), derived from wood, into hexanol provides a renewable feedstock for the Guerbet reaction, further enhancing the green credentials of this synthetic route. google.com Biocatalytic methods, utilizing enzymes in continuous membrane reactors, are also being explored for alcohol synthesis. These processes can lead to significantly less waste and high process stability, representing a frontier in green chemical manufacturing. masterorganicchemistry.com
Esterification Chemistry for 1-Octanol, 2-butyl-, benzoate (B1203000) Formation
The formation of 1-Octanol, 2-butyl-, benzoate is achieved through the esterification of its precursor alcohol, 2-butyl-1-octanol, with benzoic acid. This section details the direct esterification process and the various catalytic systems employed to facilitate this transformation.
Direct Esterification Processes of Benzoic Acid with 2-Butyl-1-octanol
The most common method for synthesizing this compound is the direct esterification of benzoic acid with 2-butyl-1-octanol. This reaction, a type of Fischer-Speier esterification, involves heating the carboxylic acid and the alcohol in the presence of an acid catalyst. acs.org The reaction is an equilibrium process where a molecule of water is eliminated for each molecule of ester formed. scielo.br
To drive the equilibrium towards the product side and achieve high yields of the benzoate ester, the water formed during the reaction is typically removed. This can be accomplished through methods such as azeotropic distillation. acs.org The reaction can be performed with or without an organic solvent. Solvent-free reactions are increasingly favored as a greener alternative. researchgate.net A patent describing the preparation of benzoic esters from alcohols with 7 to 13 carbon atoms (a range that includes 2-butyl-1-octanol) specifies reacting benzoic acid with the alcohol and removing the water of reaction via distillation. google.com
Kinetic studies on the esterification of benzoic acid with similar alcohols, such as 1-butanol (B46404), show the reaction is first-order with respect to the benzoic acid. The reaction conditions, including temperature, catalyst loading, and the molar ratio of alcohol to acid, are critical parameters that are optimized to maximize conversion. researchgate.net
| Alcohol | Catalyst | Temperature (°C) | Alcohol/Acid Molar Ratio | Conversion (%) | Source |
|---|---|---|---|---|---|
| Ethanol | Deep Eutectic Solvent | 75 | 10:1 | 88.3 | researchgate.net |
| Butanol | Deep Eutectic Solvent | 75 | 10:1 | 87.8 | researchgate.net |
| Hexanol | Deep Eutectic Solvent | 75 | 10:1 | 67.5 | researchgate.net |
| 1-Butyl alcohol | p-Toluenesulfonic acid | 92-116 | 2.9:1 | ~92 (in 120 min) |
Table: Research findings on the esterification of benzoic acid with various alcohols under different catalytic conditions.
Catalytic Systems in Benzoate Esterification
Catalysts are essential for achieving practical reaction rates in benzoate esterification. Both homogeneous and heterogeneous systems are widely used, each with distinct advantages and disadvantages.
Homogeneous catalysts are soluble in the reaction medium, often leading to high activity.
Brønsted Acids : These are the traditional catalysts for Fischer esterification. Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (p-TSA), are commonly used. researchgate.net They function by protonating the carbonyl oxygen of benzoic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by 2-butyl-1-octanol. acs.orgscielo.br
Lewis Acids : Lewis acids activate the carboxylic acid by coordinating to the carbonyl oxygen. There is growing interest in the synergistic effects of combining Lewis and Brønsted acids to enhance catalytic activity. While some metal-Lewis acids require an auxiliary catalyst for direct esterification, certain air-stable metallocene complexes and other Lewis acids like tin(II) compounds have been shown to be effective. google.com Mild Lewis acids such as magnesium perchlorate (B79767) (Mg(ClO₄)₂) have also been reported as highly efficient catalysts for related esterification reactions.
Metallocene Complexes : Certain organometallic compounds, specifically metallocenes, have emerged as effective Lewis acid catalysts for esterification. For instance, a moisture-tolerant zirconium metallocene complex, bis(cyclopentadienyl)zirconium(IV) trifluoromethanesulfonate (B1224126) (Zr(Cp)₂(CF₃SO₃)₂), has been demonstrated to catalyze the formation of various benzoate esters. These catalysts function as strong, air-stable Lewis acids that can efficiently promote the reaction.
Heterogeneous catalysts exist in a different phase from the reaction mixture, which offers significant advantages, including ease of separation from the product, potential for regeneration and reuse, and reduced corrosion and environmental issues. researchgate.net
Solid Acid Catalysts : A wide variety of solid acid catalysts have been developed for esterification. These include:
Ion-Exchange Resins : Materials like Amberlyst-15 are frequently used as acidic catalysts. However, their catalytic activity can sometimes be lower than their homogeneous counterparts. researchgate.net
Zeolites and Supported Heteropolyacids : These materials possess strong acid sites and are effective in catalyzing esterification reactions. researchgate.net Heteropolyacids, in particular, can be designed to have both Brønsted and Lewis acid sites, enhancing their catalytic performance.
Mixed Metal Oxides : A zirconium-titanium (Zr/Ti) based solid acid catalyst has been shown to be effective for the synthesis of methyl benzoates. Such catalysts are easily separated from the reaction mixture by filtration and can be reused multiple times without a significant loss in activity.
Layered Metal Benzoates : An innovative approach involves using alkaline earth layered benzoates (e.g., calcium, strontium, and barium benzoates) as reusable heterogeneous catalysts. In the synthesis of methyl benzoate, these catalysts demonstrated good conversion rates (65-70%) and could be recycled for at least three consecutive reaction cycles while retaining their original layered structure and catalytic properties. acs.org
| Catalyst Type | Example | Key Features | Benzoic Acid Conversion (%) | Source |
|---|---|---|---|---|
| Layered Metal Benzoate | Barium Benzoate | Reusable, Stable Layered Structure | ~70 | |
| Layered Metal Benzoate | Strontium Benzoate | Reusable, Stable Layered Structure | ~68 | |
| Solid Acid | Zr/Ti Mixed Oxide | Reusable, High Surface Area | 84.1 (on 2nd run) | |
| Ion-Exchange Resin | Amberlyst 15 | Commonly used solid acid | 7.8 (at 65°C) | researchgate.net |
Table: Performance of various heterogeneous catalysts in the esterification of benzoic acid.
Biocatalytic Approaches
The enzymatic synthesis of esters, including this compound, predominantly employs lipases (EC 3.1.1.3) as catalysts. scielo.brfrontiersin.org These enzymes naturally catalyze the hydrolysis of triglycerides, but in non-aqueous or micro-aqueous environments, they can effectively drive the reverse reaction of esterification. scielo.br Among the various lipases, the immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) is frequently cited as a highly efficient biocatalyst for the synthesis of a wide range of esters due to its high stability, activity, and broad substrate specificity. researchgate.netnih.govresearchgate.netmdpi.com
The use of immobilized enzymes offers several advantages, including ease of separation from the reaction mixture, potential for continuous operation, and enhanced stability, which allows for repeated use over multiple reaction cycles. nih.gov For the synthesis of this compound, a biocatalytic approach would involve the direct esterification of 2-butyl-1-octanol with benzoic acid or a transesterification reaction with a simple benzoate ester. Solvent-free systems are often preferred in industrial applications to minimize waste and reduce downstream processing costs. researchgate.netrsc.org
Reaction Kinetics and Mechanistic Pathways of Benzoate Esterification
The study of reaction kinetics and mechanistic pathways is fundamental to understanding and optimizing the biocatalytic synthesis of this compound.
The kinetics of lipase-catalyzed esterification reactions are often described by the Michaelis-Menten model, and for a reaction involving two substrates, such as an alcohol and an acid, the Ping-Pong Bi-Bi mechanism is widely accepted. researchgate.netresearchgate.netmdpi.com This mechanism involves the formation of an acyl-enzyme intermediate followed by the binding of the second substrate to form the final ester product.
The reaction rate can be described by a rate equation that takes into account the concentrations of both substrates and potential inhibitions. researchgate.netresearchgate.net The determination of the reaction order and rate constants is typically achieved by measuring the initial reaction rates at varying substrate concentrations. infn.it At very low substrate concentrations, the reaction may approximate first-order kinetics with respect to the substrate, while at very high concentrations, it can become zero-order as the enzyme becomes saturated. rose-hulman.edu
Interactive Table: Representative Kinetic Parameters for Lipase-Catalyzed Esterification
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Vmax | 2.861 | µmol/min/mg | Maximum reaction velocity |
| Km (acid) | 0.0746 | M | Michaelis constant for the acid |
| Km (ester) | 0.125 | M | Michaelis constant for the ester in transesterification |
Note: The data presented are representative values from a study on the synthesis of ethyl butyrate (B1204436) and serve to illustrate the kinetic parameters in a lipase-catalyzed esterification, as specific data for this compound is not available. researchgate.net
The activation energy (Ea) is a critical parameter that provides insight into the energy barrier that must be overcome for the reaction to occur. scirp.orgscirp.org In enzyme-catalyzed reactions, the enzyme lowers the activation energy, thereby increasing the reaction rate. scirp.orgscirp.org Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide information about the spontaneity and feasibility of the reaction. scirp.orgscirp.org A negative ΔG indicates a spontaneous reaction.
These parameters can be determined by studying the effect of temperature on the reaction rate and equilibrium constants. The Arrhenius equation is commonly used to calculate the activation energy from the rate constants obtained at different temperatures. mdpi.com
Interactive Table: Example Thermodynamic Parameters for an Enzyme-Catalyzed Transesterification Reaction
| Parameter | Value | Unit |
|---|---|---|
| Activation Energy (Ea) | 16.2 | kcal/mol |
| Gibbs Free Energy (ΔG) | -1.02 | kcal/mol |
| Enthalpy (ΔH) | 544 | cal/mol |
Note: The data presented are example values from studies on propyl benzoate and palm oil transesterification and are intended to be illustrative of the thermodynamic parameters in biocatalytic ester synthesis. researchgate.netscirp.orgscirp.org
Esterification reactions are reversible, and the final conversion is limited by the thermodynamic equilibrium. grafiati.com The equilibrium position can be influenced by several factors, including the properties of the solvent (if used), the solubility of water, and the partitioning of reactants and products. nih.gov In solvent-free systems, the removal of water, a by-product of the reaction, is a common strategy to shift the equilibrium towards the formation of the ester and achieve high conversion efficiencies. rsc.org
Conversion efficiencies in biocatalytic esterification can be very high, often exceeding 90%, under optimized conditions. nih.govmdpi.com Studies on similar long-chain and branched-chain alcohol esters have demonstrated that high yields are attainable.
Interactive Table: Conversion Efficiencies in Biocatalytic Esterification under Different Conditions
| Alcohol | Acyl Donor | Catalyst | Conversion (%) |
|---|---|---|---|
| 1-Octanol | Formic Acid | Novozym 435 | 96.51 |
| Sunflower Oil | 1-Octanol | Potassium Hydroxide | 99.2 |
Note: This table provides examples of high conversion efficiencies achieved in the synthesis of various octyl esters under optimized conditions. mdpi.comnih.govresearchgate.net
Optimization of Esterification Reaction Parameters
To maximize the yield and efficiency of the synthesis of this compound, it is essential to optimize the reaction parameters.
An excess of one of the reactants is often used to shift the equilibrium towards the product side. For instance, in the synthesis of octyl formate, a 1:7 molar ratio of formic acid to octanol was found to be optimal. nih.gov However, a large excess of one reactant, particularly the alcohol, can sometimes lead to enzyme inhibition. researchgate.net Therefore, the optimal molar ratio needs to be carefully determined to maximize the ester yield without causing significant substrate inhibition. Studies on the esterification of oleic acid with various alcohols, including octanol, have shown that optimal molar ratios can vary depending on the specific reactants and catalysts used. researchgate.net
Interactive Table: Effect of Molar Ratio on Ester Conversion
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Conversion (%) |
|---|---|---|---|
| Oleic Acid | Butanol | 1:3 | Varies |
| Oleic Acid | Butanol | 1:6 | 92.3 |
| Oleic Acid | Butanol | 1:9 | Varies |
Note: This table illustrates the impact of varying molar ratios on the conversion of different esterification reactions. nih.govresearchgate.net
Temperature and Pressure Effects
The synthesis of this compound, a large ester, is significantly influenced by reaction temperature and pressure. Temperature, in particular, plays a dual role in the esterification process. According to the principles of chemical kinetics, increasing the reaction temperature generally enhances the reaction rate. mdpi.com This is because higher temperatures provide the reactant molecules—2-butyl-1-octanol and a benzoic acid derivative—with greater kinetic energy, leading to more frequent and energetic collisions, thus increasing the likelihood of them overcoming the activation energy barrier for the reaction.
However, esterification is a reversible reaction. mdpi.comathabascau.ca The effect of temperature must also be considered from a thermodynamic standpoint. While higher temperatures accelerate the forward reaction, they can also promote the reverse reaction (hydrolysis of the ester) and lead to undesirable side reactions or the evaporative loss of volatile reactants. mdpi.com For instance, in the synthesis of various alkyl oleates, reaction temperatures are typically optimized in the range of 60-120°C to achieve high yields. researchgate.net For example, the production of hexyl and octyl oleates was optimized at 80°C. researchgate.net Similarly, studies on the synthesis of fatty acid octyl esters found optimal temperatures between 40°C and 60°C. mdpi.com Exceeding the optimal temperature can lead to a decrease in yield. In the synthesis of adipic acid, a related dicarboxylic acid, temperatures above the optimal 140°C led to an increase in undesired side reactions. acs.org
Pressure becomes a critical parameter, especially when reactions are conducted in sealed systems like microwave reactors or certain continuous flow systems. uwlax.edursc.org Operating at elevated pressures allows the reaction mixture to be heated to temperatures above the normal boiling points of the reactants or solvents. uwlax.edu This can dramatically accelerate the reaction rate, reducing reaction times from hours to minutes. For example, the microwave-assisted synthesis of ethyl benzoate was successfully carried out at 170°C in a sealed vial, a temperature well above the boiling points of the reactants, achieving a 97% yield in just 5 minutes. uwlax.edu In a continuous flow microwave reactor, the esterification of benzoic acid was optimized at 140°C and 7 atm. rsc.org
The interplay between temperature and pressure is crucial for process optimization. High temperatures increase reaction rates, but pressure is required to maintain volatile reactants in the liquid phase and enable these high temperatures to be reached safely and effectively.
Solvent Selection and Reaction Medium Engineering
The choice of solvent is a critical factor in the synthesis of benzoate esters, as it influences reactant solubility, reaction kinetics, and the ease of product separation. The ideal solvent should dissolve both the alcohol (2-butyl-1-octanol) and the benzoic acid derivative, be inert under the reaction conditions, and have a boiling point suitable for the desired reaction temperature.
Commonly used solvents in esterification and related organic syntheses include aromatic hydrocarbons like toluene (B28343) and xylene, and ethers such as tetrahydrofuran (B95107) (THF). google.com Dichloromethane has also been used during the work-up phase for product extraction. blogspot.com The selection often depends on the specific catalyst and reaction conditions. For instance, in a Suzuki coupling reaction to produce a benzoic acid derivative, THF was used as the solvent. google.com
Reaction medium engineering extends beyond simple solvent selection to include strategies that can enhance reaction efficiency and sustainability. One key strategy is the use of a Dean-Stark apparatus or similar techniques to remove water from the reaction medium as it is formed. uwlax.edu Since esterification is an equilibrium-limited reaction, the continuous removal of water, a byproduct, shifts the equilibrium towards the product side, thereby increasing the yield of the desired ester. mdpi.comathabascau.ca This is a classic application of Le Châtelier's principle.
Furthermore, there is a growing emphasis on developing solvent-free reaction conditions to align with the principles of green chemistry. dergipark.org.tr In such approaches, one of the reactants, typically the alcohol if it is liquid and available in excess, can serve as the reaction medium. This eliminates the need for an additional organic solvent, which simplifies the purification process, reduces waste, and lowers costs. dergipark.org.trresearchgate.net For example, the enzymatic synthesis of benzyl (B1604629) benzoate was successfully performed in the absence of organic solvents by using an excess of benzyl alcohol to solubilize the benzoic anhydride (B1165640) reactant. researchgate.net This approach is particularly attractive for industrial-scale production where solvent recovery and disposal are significant concerns.
Catalyst Concentration and Recyclability
The concentration of the catalyst directly impacts the rate of esterification. In general, increasing the catalyst concentration leads to a faster reaction rate, up to a certain point where the rate may plateau or side reactions may become more prominent. The optimal catalyst concentration balances reaction speed with cost and potential difficulties in removal from the final product.
In the synthesis of fatty acid octyl esters via transesterification, the catalyst (potassium hydroxide) concentration was studied in the range of 1-3 wt%. The results showed that the catalyst mass fraction was one of the most influential parameters on the reaction conversion. mdpi.com Similarly, in the synthesis of methyl benzoate using layered metallic benzoate catalysts, the amount of catalyst was evaluated, with an optimal loading of 10% relative to the benzoic acid mass being identified for strontium benzoate at 160°C. scielo.br
The reusability of the catalyst is a cornerstone of green chemistry and process economics, particularly in large-scale industrial synthesis. researchgate.net Homogeneous catalysts, such as sulfuric acid, are effective but suffer from significant drawbacks, including corrosivity (B1173158) and the difficulty of separation from the product mixture, which often leads to the generation of acidic waste. mdpi.comresearchgate.netmdpi.com
To overcome these limitations, significant research has focused on the development of heterogeneous (solid) catalysts. These catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused for multiple reaction cycles without a significant loss of activity. researchgate.net
Several studies have demonstrated the successful application and recycling of heterogeneous catalysts for benzoate ester synthesis:
Layered Alkaline Earth Benzoates : Barium, calcium, and strontium benzoates have been used as catalysts for the methyl esterification of benzoic acid. These catalysts demonstrated unaltered catalytic activity for three consecutive reaction cycles, retaining their layered structure and catalytic properties. scielo.br
Solid Acid Catalysts : A zirconium-titanium solid acid catalyst was used for the synthesis of various methyl benzoates. The catalyst could be recovered by filtration and reused, affording a similar yield in the second run as in the first. mdpi.com
Ion Exchange Resins : Resins like Amberlyst-15 are widely used as solid acid catalysts. While effective, their thermal stability can be a limitation, and their catalytic activity can sometimes be moderate in the absence of a suitable solvent. mdpi.comdergipark.org.tr
Advanced Synthesis Techniques for Benzoate Esters
To improve the efficiency, sustainability, and scalability of benzoate ester synthesis, researchers have moved beyond traditional batch reactors with conventional heating. Advanced techniques such as microwave-assisted synthesis, continuous flow systems, and solvent-free approaches offer significant advantages.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. Unlike conventional heating where heat is transferred through the vessel walls, microwave irradiation directly heats the reactant molecules. uwlax.edu This rapid and efficient energy transfer can lead to a dramatic reduction in reaction times, increased product yields, and often cleaner reactions with fewer side products. ijsdr.org
In the context of benzoate ester synthesis, MAOS has been shown to be highly effective:
The synthesis of butyl benzoate from n-butanol and benzoic acid using sulfuric acid as a catalyst was completed in just 6 minutes under microwave irradiation, compared to 45 minutes required for conventional heating. ijsdr.org
A 97% yield of ethyl benzoate was achieved in 5 minutes at 170°C using microwave synthesis. uwlax.edu
The hydrolysis of benzamide (B126) to benzoic acid, a related reaction, was completed in 7 minutes with a 99% yield under microwave conditions, whereas the conventional method required 1 hour. rasayanjournal.co.in
The ability to operate in sealed vessels under microwave irradiation also allows for heating solvents and reactants above their atmospheric boiling points, further accelerating the reaction. uwlax.edu This combination of rapid heating and high temperatures makes MAOS a highly efficient method for producing benzoate esters.
| Ester | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Butyl Benzoate | Conventional Heating | 45 min | Not specified | ijsdr.org |
| Butyl Benzoate | Microwave-Assisted | 6 min | Not specified | ijsdr.org |
| Ethyl Benzoate | Microwave-Assisted | 5 min | 97% | uwlax.edu |
Continuous Flow Reactor Systems
Continuous flow chemistry involves performing reactions in a continuously flowing stream rather than in a static batch reactor. rsc.org This technology offers numerous advantages for esterification, including superior process control, enhanced heat and mass transfer, improved safety, and straightforward scalability. mdpi.comstolichem.com By integrating reaction and separation steps, continuous flow systems can overcome thermodynamic limitations and boost conversion rates. mdpi.com
Various types of continuous reactors have been applied to esterification:
Plug Flow Reactors (PFRs) : In a simulation comparing reactors for ethyl acetate (B1210297) production, PFRs showed advantages in managing exothermic reactions efficiently. mdpi.com
Microwave Tubular Flow Reactors : The esterification of benzoic acid with ethanol was performed in a continuous flow system passing through a fixed-bed ion exchange resin catalyst, which was heated by microwaves. This setup significantly decreased reaction times compared to conventional batch methods. rsc.org
Oscillatory Baffled Reactors (OBRs) : OBRs have been used for the continuous, solid acid-catalyzed esterification of organic acids. The oscillatory flow ensures efficient mixing and suspension of the heterogeneous catalyst, leading to improved ester yields compared to batch operations due to the effective removal of the water byproduct. rsc.org
Continuous flow systems represent a key strategy in process intensification, enabling the development of more efficient, sustainable, and scalable processes for the production of this compound and other esters. mdpi.com
Solvent-Free Synthesis Approaches
Solvent-free synthesis, also known as neat reaction, is a green chemistry approach that aims to eliminate the use of volatile organic solvents. dergipark.org.tr This methodology is highly desirable as it reduces environmental pollution, minimizes waste, simplifies product purification, and lowers operational costs. dergipark.org.trresearchgate.net
In the context of ester synthesis, solvent-free conditions can often be achieved by using one of the liquid reactants in excess to serve as both a reactant and the reaction medium. For the synthesis of this compound, this would typically involve using an excess of 2-butyl-1-octanol.
A notable example is the enzymatic synthesis of benzyl benzoate, which was successfully conducted without any organic solvent. researchgate.net Researchers found that using an excess of benzyl alcohol was essential to solubilize the other reactant (benzoic anhydride), enabling the reaction to proceed efficiently. This approach not only avoids the use of external solvents but can also help to shift the reaction equilibrium to favor product formation. The development of solvent-free methods is a key goal in modern chemical synthesis to create more environmentally benign industrial processes. researchgate.net
Reaction Mechanism Elucidation for Benzoate Formation
The formation of this compound, like other benzoate esters, typically proceeds through an esterification reaction between benzoic acid and 2-butyl-1-octanol. The elucidation of the reaction mechanism is crucial for optimizing reaction conditions and maximizing yield and purity. This involves identifying key intermediates and understanding the energetic landscape of the reaction pathway.
The identification of transient species in the reaction mixture provides direct evidence for a proposed reaction mechanism. A combination of spectroscopic and chromatographic techniques is invaluable for this purpose.
During the synthesis of benzoate esters, intermediates are often too reactive to be isolated. However, their presence can be inferred through in-situ monitoring or by trapping experiments. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for characterizing the reaction progress and identifying key functional group transformations. For instance, in the synthesis of ethyl benzoate, ¹H NMR spectroscopy has been used to monitor the disappearance of the carboxylic acid proton of benzoic acid and the appearance of new signals corresponding to the ester product uwlax.edu.
Chromatographic techniques, such as Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are routinely employed to monitor the consumption of reactants and the formation of the product. In the synthesis of various benzoate esters, TLC provides a rapid qualitative assessment of the reaction's progress chemicalbook.com. GC-MS can be used to separate and identify volatile components in the reaction mixture, including any side-products or unreacted starting materials. For other benzoate esters, GC-MS analysis has been instrumental in confirming the identity of the final product and assessing its purity nih.gov.
While specific data for this compound is not available, the table below illustrates the expected spectroscopic shifts for the key compounds involved in its synthesis, based on general principles and data for analogous compounds.
| Compound | Key ¹H NMR Chemical Shifts (ppm, predicted) | Key ¹³C NMR Chemical Shifts (ppm, predicted) | Key IR Absorptions (cm⁻¹, predicted) |
| Benzoic Acid | 10.0-13.0 (br s, 1H, -COOH), 7.4-8.1 (m, 5H, Ar-H) | ~172 (C=O), 128-133 (Ar-C) | 2500-3300 (br, O-H), 1680-1710 (C=O) |
| 2-Butyl-1-octanol | 0.8-1.6 (m, alkyl-H), 3.5-3.7 (d, 2H, -CH₂OH) | 14-40 (alkyl-C), ~65 (-CH₂OH) | 3200-3600 (br, O-H) |
| This compound | 0.8-1.8 (m, alkyl-H), 4.1-4.3 (d, 2H, -CH₂O-), 7.3-8.0 (m, 5H, Ar-H) | 14-40 (alkyl-C), ~66 (-CH₂O-), 128-133 (Ar-C), ~166 (C=O) | 1715-1735 (C=O), 1250-1300 (C-O) |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The most common method for synthesizing benzoate esters is the Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol uwlax.edu. The generally accepted mechanism for the Fischer esterification of benzoic acid with an alcohol like 2-butyl-1-octanol is as follows:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This protonation increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of 2-butyl-1-octanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst.
Kinetic studies on the esterification of benzoic acid with n-butanol have shown that the reaction is first order with respect to benzoic acid dnu.dp.uaresearchgate.net. The activation energies for the forward and reverse reactions in the esterification of benzoic acid with 1-butanol have been calculated to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively dnu.dp.uaresearchgate.net. These values provide insight into the energy barrier that must be overcome for the reaction to proceed.
Transition state analysis, often performed using computational chemistry, can provide a more detailed picture of the reaction pathway. Although specific transition state calculations for the formation of this compound are not available in the literature, studies on similar esterification reactions have elucidated the geometries and energies of the transition states. For the Fischer esterification, the highest energy transition state is typically associated with the nucleophilic attack of the alcohol on the protonated carboxylic acid or the elimination of water from the tetrahedral intermediate.
The table below summarizes the key steps and intermediates in the proposed Fischer esterification mechanism for the synthesis of this compound.
| Step | Description | Key Intermediate/Transition State |
| 1 | Protonation of benzoic acid | Protonated benzoic acid |
| 2 | Nucleophilic attack by 2-butyl-1-octanol | Tetrahedral intermediate |
| 3 | Proton transfer | Protonated tetrahedral intermediate |
| 4 | Elimination of water | Protonated ester |
| 5 | Deprotonation | This compound |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Advanced Analytical Methodologies for 1 Octanol, 2 Butyl , Benzoate
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 1-Octanol, 2-butyl-, benzoate (B1203000). By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 1-Octanol, 2-butyl-, benzoate, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical data for its structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzoate group are expected to appear in the downfield region, typically between δ 7.4 and 8.1 ppm rsc.org. The protons on the carbon adjacent to the ester oxygen (the -OCH₂- group of the 2-butyloctyl chain) would be deshielded and are anticipated to resonate around δ 4.3 ppm rsc.org. The remaining aliphatic protons of the butyl and octyl chains would appear in the upfield region, generally between δ 0.8 and 1.8 ppm. The complex splitting patterns of these aliphatic protons would provide valuable information about the branching of the alkyl chain.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have a characteristic chemical shift in the range of δ 165-167 ppm rsc.org. The aromatic carbons of the benzoate ring would typically appear between δ 128 and 133 ppm rsc.org. The carbon atom of the -OCH₂- group is predicted to be in the range of δ 65-70 ppm. The remaining aliphatic carbons of the 2-butyl- and octyl- moieties would be observed at higher field strengths, between approximately δ 10 and 40 ppm.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic (ortho) | ~ 8.0 | ~ 129.5 |
| Aromatic (meta) | ~ 7.4 | ~ 128.4 |
| Aromatic (para) | ~ 7.5 | ~ 132.8 |
| Aromatic (ipso) | - | ~ 130.2 |
| Carbonyl (C=O) | - | ~ 166.5 |
| -OCH₂- | ~ 4.3 | ~ 68.0 |
| -CH(CH₂CH₂CH₃)- | ~ 1.7 | ~ 38.0 |
| Aliphatic (-CH₂-) | 1.2 - 1.6 | 22.0 - 32.0 |
| Aliphatic (-CH₃) | 0.8 - 0.9 | ~ 14.0 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides key information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which is expected to appear in the region of 1720-1740 cm⁻¹ chemicalbook.comnist.govnih.gov. Other characteristic absorptions would include those for the aromatic C-H stretching vibrations above 3000 cm⁻¹, and the C-C stretching vibrations within the aromatic ring at approximately 1600 cm⁻¹ and 1450 cm⁻¹. The C-O stretching vibrations of the ester group are expected to produce strong bands in the fingerprint region, between 1100 and 1300 cm⁻¹ chemicalbook.comnist.govnih.gov.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the Raman spectrum would also show a characteristic band for the C=O stretch, although typically weaker than in the IR spectrum. The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are expected to be strong and well-defined. The aliphatic C-H stretching and bending vibrations would also be observable.
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C=O (Ester) | Stretching | 1720 - 1740 (Strong) | 1720 - 1740 (Moderate) |
| C-H (Aromatic) | Stretching | 3000 - 3100 (Moderate) | 3000 - 3100 (Strong) |
| C=C (Aromatic) | Ring Stretching | ~1600, ~1450 (Moderate) | ~1600, ~1000 (Strong) |
| C-O (Ester) | Stretching | 1100 - 1300 (Strong) | 1100 - 1300 (Weak) |
| C-H (Aliphatic) | Stretching | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound (C₁₉H₃₀O₂) would produce a molecular ion peak ([M]⁺) at m/z 290.44. A prominent fragmentation pathway for benzoate esters is the cleavage of the ester bond, leading to the formation of a stable benzoyl cation at m/z 105. Another characteristic fragment would be the loss of benzoic acid, resulting in an alkene fragment from the alcohol moiety. The fragmentation of the branched 2-butyloctyl chain would also generate a series of smaller alkyl fragments.
High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the precise determination of the mass of the molecular ion and its fragments, enabling the unambiguous confirmation of the elemental composition of this compound.
Interactive Table: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula |
| 290 | Molecular Ion | [C₁₉H₃₀O₂]⁺ |
| 105 | Benzoyl cation | [C₇H₅O]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
| 168 | 2-butyloctene radical cation | [C₁₂H₂₄]⁺ |
| Various | Alkyl chain fragments | Various |
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures.
Gas Chromatography (GC) with Various Detection Systems
Gas chromatography is a well-suited technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is crucial for achieving the desired sensitivity and selectivity.
A common approach for the analysis of benzoate esters involves using a non-polar or mid-polar capillary column (e.g., HP-5MS) with a temperature-programmed elution nih.gov. For detection, a Flame Ionization Detector (FID) would provide good sensitivity for quantification. For unequivocal identification, coupling the GC to a Mass Spectrometer (GC-MS) is the method of choice, as it provides both retention time and mass spectral data nih.govresearchgate.net.
Interactive Table: Typical GC-MS Parameters for Benzoate Ester Analysis
| Parameter | Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (Scan mode for identification, SIM mode for quantification) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.
For the analysis of this compound, a reversed-phase HPLC method would be appropriate. A C18 column is commonly used for the separation of benzoate esters nih.govresearchgate.netmyfoodresearch.com. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a buffer to control the pH nih.govresearchgate.netmyfoodresearch.com. Detection is commonly achieved using an Ultraviolet (UV) detector, as the benzoate chromophore absorbs strongly in the UV region (around 230-272 nm) nih.gov.
Interactive Table: Typical HPLC-UV Parameters for Benzoate Ester Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures and the definitive identification of individual components.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like benzoate esters. In a typical GC-MS analysis of "this compound," the compound would first be separated from other components on a capillary column. Due to its high molecular weight and long, branched alkyl chain, it would exhibit a longer retention time compared to shorter-chain alkyl benzoates like methyl or butyl benzoate.
Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its subsequent fragmentation pattern provide a unique fingerprint for identification. The fragmentation of alkyl benzoates is well-characterized. Common fragmentation patterns involve cleavage of the ester bond. pharmacy180.comlibretexts.org The mass spectrum of "this compound" is expected to show characteristic peaks corresponding to the benzoyl cation and its fragments, as well as fragments arising from the 2-butyloctyl side chain.
Expected Mass Spectrometry Fragmentation Data:
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |
|---|---|---|
| 105 | [C₆H₅CO]⁺ | Benzoyl cation (often the base peak) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 122 | [C₆H₅COOH]⁺ | Benzoic acid radical cation (from rearrangement) |
This data is predicted based on the fragmentation patterns of other alkyl benzoates. pharmacy180.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique for analyzing a wide range of compounds, including those that are not sufficiently volatile for GC. However, the analysis of nonpolar, long-chain esters like "this compound" by LC-MS can present challenges, particularly with common ionization sources like electrospray ionization (ESI). nih.govrsc.org ESI is most effective for polar and ionic compounds and may provide low sensitivity for nonpolar analytes. unt.edu
Alternative ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI), are often more suitable for analyzing less polar compounds. researchgate.net APCI ionizes the analyte in the gas phase through ion-molecule reactions, which can be more efficient for nonpolar species. Another approach to enhance LC-MS detection is chemical derivatization, where the analyte is reacted to introduce a more easily ionizable functional group. rsc.org
Other Advanced Analytical Approaches
Beyond hyphenated techniques, other analytical methods provide crucial information regarding the elemental composition and thermal stability of the compound.
Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a compound. For "this compound," with the molecular formula C₂₀H₃₂O₂, this analysis provides experimental verification of its elemental composition, which is a key indicator of its purity. The theoretical elemental composition can be calculated from the molecular formula and atomic weights.
Theoretical Elemental Composition of this compound (C₂₀H₃₂O₂):
| Element | Symbol | Atomic Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 78.89% |
| Hydrogen | H | 1.008 | 10.59% |
Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. unca.edu This technique is valuable for determining the thermal stability and decomposition profile of a substance. For "this compound," a TGA thermogram would likely show a single-step decomposition process at elevated temperatures, corresponding to the volatilization and breakdown of the ester. The onset temperature of this mass loss is a critical indicator of the compound's thermal stability. nih.gov The analysis of similar ester compounds suggests that decomposition would occur at a high temperature, reflecting the stability of the molecule. mdpi.com
Illustrative TGA Data for a Long-Chain Alkyl Benzoate:
| Parameter | Typical Value Range |
|---|---|
| Onset of Decomposition | 200 - 300 °C |
| Temperature of Maximum Mass Loss | 250 - 350 °C |
This data is illustrative and based on the general behavior of high-molecular-weight esters.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a technique that measures the heat flow into or out of a sample as it is heated or cooled. nih.gov DSC is used to determine characteristic thermal transitions such as melting point, glass transition temperature, and boiling point. nih.govmdpi.com For "this compound," the DSC thermogram would be expected to show an endothermic peak corresponding to its melting point and potentially another at a higher temperature for its boiling point. The precise temperatures of these transitions are dependent on the purity of the sample. The long, branched alkyl chain would influence the crystal packing and thus the melting characteristics of the compound. bohrium.com
Expected DSC Events for this compound:
| Thermal Event | Type | Expected Observation |
|---|---|---|
| Melting | Endothermic | A sharp peak indicating the transition from solid to liquid. |
Theoretical and Computational Studies of 1 Octanol, 2 Butyl , Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule, offering insights into its electronic structure and conformational possibilities.
The electronic structure of 1-Octanol, 2-butyl-, benzoate (B1203000) is primarily dictated by the interplay between the electron-withdrawing benzoate group and the electron-donating 2-butyl-1-octyl alkyl chain. The benzoate moiety features a delocalized π-electron system across the benzene (B151609) ring and the carboxyl group. ucla.edu This delocalization results in a partial positive charge on the carbonyl carbon and a distribution of negative charge on the oxygen atoms, making the carbonyl oxygen a site for electrophilic attack and the carbonyl carbon a site for nucleophilic attack.
Computational methods like Density Functional Theory (DFT) are frequently employed to analyze the electronic properties of molecules. mdpi.com For a molecule like 1-Octanol, 2-butyl-, benzoate, DFT calculations would likely reveal the highest occupied molecular orbital (HOMO) to be localized on the benzene ring and the oxygen atoms of the ester group, indicating these as the primary sites for electron donation in chemical reactions. Conversely, the lowest unoccupied molecular orbital (LUMO) would likely be centered on the carbonyl group and the benzene ring, highlighting the regions susceptible to accepting electrons.
The bond analysis would further show a combination of covalent and polar covalent bonds. The C-C and C-H bonds of the alkyl chain are predominantly covalent, while the C-O and C=O bonds of the ester linkage exhibit significant polarity due to the difference in electronegativity between carbon and oxygen.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic |
| HOMO Localization | Benzene ring, ester oxygen atoms |
| LUMO Localization | Carbonyl group, benzene ring |
| Key Polar Bonds | C-O, C=O |
| Dipole Moment | Moderate, originating from the ester group |
The conformational landscape of this compound is expected to be complex due to the rotational freedom around several single bonds. The presence of a branched alkyl chain introduces additional steric hindrance that influences the preferred conformations. evitachem.com The molecule possesses a chiral center at the second carbon of the octanol (B41247) chain, meaning it can exist as two enantiomers (R and S isomers).
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into intermolecular interactions and behavior in condensed phases.
The amphiphilic nature of this compound, with its polar benzoate head and large nonpolar alkyl tail, suggests a propensity for self-aggregation in certain environments. In polar solvents, the hydrophobic alkyl chains would likely drive the molecules to cluster together to minimize contact with the solvent, a phenomenon commonly observed in long-chain molecules and surfactants. nih.govaps.org
MD simulations could model these interactions, showing that the dominant intermolecular forces would be van der Waals interactions between the alkyl chains and dipole-dipole interactions between the ester groups. In a nonpolar solvent, the molecules would be more evenly dispersed. In aqueous environments, the formation of micelles or other aggregates would be highly probable. mdpi.com The branched nature of the alkyl chain might lead to less ordered packing within these aggregates compared to linear-chain analogues. aps.org
The solvation of this compound would be highly dependent on the nature of the solvent. In nonpolar solvents, the solvation shell would be composed of solvent molecules interacting primarily with the long alkyl tail through dispersion forces. In polar aprotic solvents, the solvent molecules would orient their positive dipoles towards the oxygen atoms of the ester group.
In protic solvents like water or alcohols, the solvation would be more complex, with the potential for hydrogen bonding between the solvent's hydroxyl groups and the carbonyl oxygen of the benzoate group. MD simulations can be used to study the structure and dynamics of these solvation shells, revealing the average number of solvent molecules surrounding the solute and the timescale of their exchange. acs.org The large, hydrophobic alkyl chain would significantly influence its solubility, making it poorly soluble in water but readily soluble in organic solvents.
Reaction Mechanism Prediction and Kinetic Modeling
The synthesis of this compound is typically achieved through the Fischer esterification of benzoic acid and 2-butyl-1-octanol (B151752), a reaction that is acid-catalyzed. chemistrysteps.com
The mechanism of Fischer esterification is well-established and involves several key steps: chemguide.co.uk
Protonation of the carbonyl oxygen of benzoic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
Nucleophilic attack by the hydroxyl group of 2-butyl-1-octanol on the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer from the attacking alcohol's oxygen to one of the original hydroxyl groups of the benzoic acid.
Elimination of a water molecule to form a protonated ester.
Deprotonation of the ester to yield the final product and regenerate the acid catalyst.
Kinetic modeling of this reaction would typically follow a second-order rate law, where the rate is dependent on the concentrations of both the carboxylic acid and the alcohol. mdpi.com Thermodynamic models can be used to predict the activities of the reactants and catalyst to develop more accurate kinetic models. d-nb.infonih.gov While specific rate constants for the esterification of 2-butyl-1-octanol are not available, computational approaches can be used to estimate the activation energies for each step of the reaction, providing a theoretical basis for the reaction kinetics. acs.org The steric hindrance from the branched alkyl chain of 2-butyl-1-octanol might be expected to slightly decrease the reaction rate compared to a linear alcohol of similar size.
Computational Elucidation of Esterification Reaction Pathways
These computational approaches would allow for the mapping of the potential energy surface of the reaction, identifying transition states and intermediate structures. This provides valuable insights into the reaction kinetics and helps in optimizing reaction conditions for the synthesis of 2-butyl-1-octyl benzoate. The use of microwave-assisted synthesis, for instance, has been shown to accelerate the esterification of benzoic acid with n-butanol, suggesting a pathway that could be further explored through computational modeling to understand the role of microwave irradiation on the reaction coordinates. ijsdr.orgijsdr.org
Prediction of Spectroscopic Signatures
The spectroscopic signatures of this compound can be predicted by analogy to structurally similar alkyl benzoates, such as butyl benzoate and octyl benzoate. Computational chemistry software can also be utilized to provide theoretical spectra.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate group, typically in the range of δ 7.4-8.1 ppm. The protons on the carbon adjacent to the oxygen of the ester group (–OCH₂–) would appear as a triplet. The remaining aliphatic protons of the 2-butyl and octyl chains would produce a complex series of overlapping multiplets in the upfield region of the spectrum. For instance, in butyl benzoate, the triplet corresponding to the –OCH₂– protons appears at δ 4.33 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 165-167 ppm. The aromatic carbons would appear between δ 128-133 ppm. The carbon of the –OCH₂– group would be found further downfield compared to the other aliphatic carbons. The numerous aliphatic carbons in the 2-butyl and octyl chains would have signals in the δ 10-70 ppm range. In butyl benzoate, the carbonyl carbon appears at δ 166.8 ppm, and the –OCH₂– carbon is at δ 64.9 ppm. rsc.org
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying functional groups. A strong absorption band corresponding to the C=O stretching vibration of the ester group is expected around 1720 cm⁻¹. The C–O stretching vibrations would likely appear in the region of 1270-1300 cm⁻¹ and 1100-1150 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations would be seen just below 3000 cm⁻¹. nist.govchemicalbook.com
Mass Spectrometry (MS): In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ would be expected. Common fragmentation patterns for benzoate esters include the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak. nih.govnist.govmassbank.eu Another significant fragment would correspond to the loss of the alkoxy group.
| Spectroscopic Technique | Predicted Key Signals/Features | Reference from Similar Compounds |
|---|---|---|
| ¹H NMR | Aromatic protons (δ 7.4-8.1 ppm), –OCH₂– protons (triplet) | Butyl benzoate: aromatic protons (δ 7.43-8.04 ppm), –OCH₂– (δ 4.33 ppm) rsc.org |
| ¹³C NMR | C=O (δ 165-167 ppm), Aromatic C (δ 128-133 ppm), –OCH₂– | Butyl benzoate: C=O (δ 166.8 ppm), –OCH₂– (δ 64.9 ppm) rsc.org |
| IR | Strong C=O stretch (~1720 cm⁻¹), C–O stretches (1100-1300 cm⁻¹) | General range for benzoate esters nist.govchemicalbook.com |
| Mass Spectrometry | Molecular ion peak, Base peak at m/z 105 (C₆H₅CO⁺) | Butyl benzoate and other alkyl benzoates show a prominent peak at m/z 105 nih.govnist.govmassbank.eu |
Research Applications and Functionalization of 1 Octanol, 2 Butyl , Benzoate
Lubricant Formulations and Tribological Investigations
Inclusion in Synthetic Lubricant Compositions
While direct studies on 1-Octanol, 2-butyl-, benzoate (B1203000) in lubricants are not extensively documented, the properties of its precursor, 2-butyl-1-octanol (B151752) (also known as C12 Guerbet alcohol), provide a strong indication of its potential utility in this area. 2-Butyl-1-octanol is utilized in the formulation of synthetic lubricants for both machinery and automotive applications. atamanchemicals.com Its inclusion is aimed at enhancing lubrication efficiency. atamanchemicals.com The esterification of this alcohol to its benzoate form is a chemical modification that can be expected to further enhance properties relevant to lubricants, such as thermal stability and viscosity index. The branched structure of the 2-butyl-1-octanol moiety contributes to a low pour point, a critical characteristic for lubricants operating in a wide range of temperatures.
Studies on Friction and Wear Reduction
Research into the tribological properties of long-chain alcohols and their derivatives provides a basis for understanding the potential of 1-Octanol, 2-butyl-, benzoate in reducing friction and wear. Studies on similar long-chain alcohols, such as octanol (B41247) and undecanol, have shown that they can form strongly surface-bound monolayers that exhibit solid-like stick-slip motion upon shearing, which is a mechanism for friction reduction at the molecular level. The parent alcohol, 2-butyl-1-octanol, is specifically noted for its use in synthetic lubricants to reduce wear. atamanchemicals.com The addition of the benzoate group can influence the polarity and film-forming properties of the molecule, potentially leading to improved adhesion to metal surfaces and enhanced protection against wear.
Solvent Applications in Chemical Synthesis and Formulation Science
The utility of this compound as a solvent is suggested by the properties of its parent alcohol, 2-butyl-1-octanol. This alcohol is recognized as a solvent with low viscosity. atamanchemicals.com
2-Butyl-1-octanol is employed to dissolve other active ingredients, which improves the efficacy of formulations by ensuring an even distribution of components. atamanchemicals.com In cosmetic formulations, it helps dissolve active ingredients, ensuring their uniform dispersal. atamanchemicals.com In the agricultural sector, it enhances the solubility of active ingredients in pesticides and herbicides. atamanchemicals.com Given that esters are often effective solvents, this compound is likely to share or even exceed the solvency power of its parent alcohol for a range of active compounds.
The parent alcohol, 2-butyl-1-octanol, acts as a stabilizer for suspensions, helping to maintain their homogeneity. atamanchemicals.com It also contributes to the stability and consistency of various liquid and semi-solid pharmaceutical formulations. atamanchemicals.com The ester form, this compound, would be expected to contribute to formulation stability, potentially through mechanisms such as preventing crystallization of active ingredients and maintaining the integrity of emulsions.
Role as a Chemical Intermediate for Advanced Materials Synthesis
The role of this compound as a chemical intermediate is intrinsically linked to the reactivity of its parent alcohol, 2-butyl-1-octanol.
2-Butyl-1-octanol is a key ingredient in the formulation of various surfactants, which are crucial for reducing surface tension in cleaning products. atamanchemicals.com It serves as a precursor in the synthesis of a new class of bio-related surfactants known as alkyl triazole glycosides (ATGs). atamanchemicals.com The alcohol itself is described as a nonionic surfactant with a balance of hydrophobic and hydrophilic properties that promote effective emulsification and wetting. scbt.com Esterification to form this compound modifies the hydrophilic-lipophilic balance (HLB) of the molecule, a critical parameter in the performance of surfactants. This modification allows for the fine-tuning of surfactant properties for specific applications.
Synthetic Pathways to Novel Derivatives
The functionalization of this compound to create novel derivatives primarily involves chemical transformations targeting the ester linkage, the aromatic ring, or the branched alkyl chain. These modifications can lead to the development of new molecules with tailored properties for various research and industrial applications.
One of the principal synthetic routes to derivatives is transesterification . This process involves the reaction of this compound with a different alcohol in the presence of an acid or base catalyst. This reaction results in the exchange of the 2-butyl-1-octanol moiety with the new alcohol, yielding a different benzoate ester and releasing 2-butyl-1-octanol. The choice of the new alcohol can introduce various functional groups, such as hydroxyl, amino, or additional ester groups, into the molecule, thereby creating a library of novel benzoate esters with diverse chemical properties.
Another significant pathway for derivatization is through reactions involving the aromatic ring of the benzoate group. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can introduce functional groups onto the benzene (B151609) ring. For instance, nitration followed by reduction can yield an aminobenzoate derivative, which can serve as a building block for azo dyes or polymers.
Furthermore, the alkyl chain of the 2-butyl-1-octanol portion can also be a site for functionalization, although this is generally more challenging due to the lower reactivity of C-H bonds. However, radical halogenation could introduce a handle for further substitution reactions, allowing for the attachment of other functional groups.
The parent alcohol, 2-butyl-1-octanol, is a versatile precursor for creating a variety of derivatives that can subsequently be esterified to form novel benzoate compounds. For example, 2-butyl-1-octanol can be used to synthesize 2-butyl-1-octyl-methacrylate (BOMA), which is a hydrophobic monomer. sigmaaldrich.comchemicalbook.com This methacrylate (B99206) ester could then, in principle, be copolymerized with other monomers to create polymers with benzoate side chains, assuming a synthetic route that incorporates a benzoate functionality is devised.
Applications in Specialty Chemical Synthesis
This compound and its derivatives have potential applications as key intermediates and functional molecules in the synthesis of specialty chemicals. The unique combination of a bulky, branched alkyl group and an aromatic ring provides properties that are desirable in several areas of chemical manufacturing.
A primary application lies in its use as a plasticizer . The 2-butyl-1-octanol precursor is known to be used in the production of plasticizers, which are additives that increase the flexibility and durability of plastics. atamanchemicals.com The benzoate ester, with its increased molecular weight and aromatic character, could offer unique performance characteristics as a specialty plasticizer for polymers such as polyvinyl chloride (PVC) and cellulose (B213188) ethers. nih.gov
In the realm of lubricants and lubricant additives , the branched-chain structure of the 2-butyl-1-octanol moiety can contribute to a low pour point and good thermal stability, which are critical properties for high-performance lubricants. nih.gov Esterification to the benzoate can enhance these properties and also improve solvency for other additives within a lubricant formulation.
Furthermore, the chemical structure of this compound makes it a candidate for use as a dye carrier in the textile industry. Benzoate esters, such as butyl benzoate, are utilized as solvents and carriers for dyes, facilitating their penetration and fixation into textile fibers. nih.gov The specific steric and electronic properties of the 2-butyl-1-octyl group could influence the performance of the dyeing process.
The compound can also serve as a versatile synthesis intermediate . The ester group can be hydrolyzed to release 2-butyl-1-octanol atamanchemicals.com and benzoic acid, both of which are valuable starting materials for other chemical syntheses. Derivatives of this compound, particularly those with functional groups on the aromatic ring, can act as precursors for the synthesis of more complex molecules, including active pharmaceutical ingredients and agrochemicals.
Environmental Research Perspectives on 1 Octanol, 2 Butyl , Benzoate
Environmental Fate and Degradation Pathways
The environmental fate of a chemical is dictated by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.
In this case, the expected biodegradation products would be:
Benzoic Acid : This compound is known to be readily biodegradable in the environment. regulations.gov
2-Butyl-1-octanol (B151752) : As a Guerbet alcohol, it is expected to be biodegradable, a characteristic advantage of these branched materials. researchgate.net
Studies on other benzoate (B1203000) esters, such as benzyl (B1604629) benzoate, show microbial degradation yields benzoic acid and benzyl alcohol. regulations.gov Similarly, butyl benzoate is expected to biodegrade as its major degradation process in soil or water. nih.gov Given this evidence, it is anticipated that 1-Octanol, 2-butyl-, benzoate would undergo a similar hydrolytic cleavage under both aerobic and anaerobic conditions, followed by the further degradation of its constituents.
Table 1: Expected Biodegradation Pathway of this compound
| Initial Compound | Primary Degradation Step | Expected Metabolites | Subsequent Fate of Metabolites |
|---|---|---|---|
| This compound | Enzymatic Hydrolysis | Benzoic Acid | Readily biodegradable |
Direct photolysis of this compound is not expected to be a significant degradation pathway. Benzoic acid, one of its parent compounds, does not undergo photolysis. regulations.gov However, indirect photodegradation in the atmosphere is likely. For analogous compounds like butyl benzoate, the estimated half-life for degradation by reaction with photochemically produced hydroxyl radicals is approximately 3.25 days. nih.gov This suggests that if this compound were to partition to the atmosphere, it would be moderately susceptible to photo-oxidation.
As an ester, this compound is susceptible to chemical hydrolysis, which involves the splitting of the molecule by water. This reaction is catalyzed by either acids or bases. In aquatic environments, the ester bond would be cleaved to yield benzoic acid and 2-butyl-1-octanol. The rate of hydrolysis is dependent on the pH and temperature of the water. While some general assessments of benzoates suggest they are not expected to hydrolyze, this likely refers to uncatalyzed hydrolysis at neutral pH, as the fundamental chemistry of esters dictates they are susceptible to this process. oecd.org For instance, benzyl benzoate can be hydrolyzed in vivo to its constituent acid and alcohol. regulations.gov
Environmental Distribution and Transport Mechanisms
The distribution and transport of this compound in the environment are governed by its physicochemical properties, primarily its water solubility and its octanol-water partition coefficient (Kow).
Specific data for this compound is unavailable, but values for similar esters can provide insight. The logarithm of the octanol-water partition coefficient (log Kow or logP) is a key indicator of a substance's tendency to partition into organic matter (like soil and sediment) versus water.
Butyl benzoate has a log Kow of 3.8. nih.gov
Octyl benzoate has a log Kow of 5.7. nih.govthegoodscentscompany.com
Given that this compound has a larger, branched C12 alcohol component, its log Kow is expected to be high, likely exceeding 5.7. A high log Kow value suggests low water solubility and a strong tendency to adsorb to organic carbon in soil and sediments. Therefore, if released into the environment, the compound would likely be found in soil and sediment rather than remaining in the water column. Its potential for long-range transport would be limited due to this strong adsorption tendency. While its degradation product, benzoic acid, is highly mobile in soil, the transport of the parent ester will be dictated by its own high lipophilicity. regulations.gov
Table 2: Physicochemical Properties and Predicted Environmental Distribution of Benzoate Esters
| Compound | Molecular Formula | Log Kow (logP) | Predicted Environmental Compartment |
|---|---|---|---|
| Butyl Benzoate | C₁₁H₁₄O₂ | 3.8 nih.gov | Soil and Sediment |
| Octyl Benzoate | C₁₅H₂₂O₂ | 5.7 nih.govthegoodscentscompany.com | Soil and Sediment |
Ecotoxicological Investigations on Aquatic and Terrestrial Organisms
No specific ecotoxicological studies have been conducted on this compound. However, toxicity data for its parent compounds and related benzoate esters can be used to estimate its potential environmental risk.
In general, benzoates as a category exhibit low acute toxicity. oecd.org
Benzoic Acid and its salts : The acute toxicity for fish, daphnia, algae, and bacteria is generally greater than 100 mg/L. oecd.org Sodium benzoate is considered practically non-toxic to birds and moderately to practically non-toxic to freshwater fish and invertebrates. regulations.gov
Benzyl Benzoate : This ester is reported to be moderately toxic to birds and fish. herts.ac.uk
The ecotoxicity of the alcohol component is of particular note:
2-Butyl-1-octanol : According to some GHS (Globally Harmonized System) classifications, this alcohol is considered "Very toxic to aquatic life" and "Toxic to aquatic life with long lasting effects."
The high potential toxicity of the alcohol moiety suggests that the hydrolysis of the parent ester could release a more toxic substance into the aquatic environment. The toxicity of the ester itself would need to be determined through direct testing, but the high log Kow suggests that its bioavailability in the water column may be low, potentially reducing its acute toxicity to pelagic organisms. However, benthic organisms could be at higher risk due to the compound's tendency to partition to sediment.
Table 3: Ecotoxicity Data for Related Compounds
| Compound | Trophic Level | Endpoint | Value (mg/L) | Toxicity Classification |
|---|---|---|---|---|
| Benzoic Acid / Sodium Benzoate | Fish, Daphnia, Algae, Bacteria | Acute | > 100 oecd.org | Low to Practically Non-Toxic regulations.gov |
| Benzyl Benzoate | Birds, Fish | - | - | Moderately Toxic herts.ac.uk |
Future Research Directions and Emerging Trends
Development of Sustainable and Eco-Friendly Synthesis Routes
The chemical industry is under growing pressure to adopt greener synthesis methods that reduce waste, minimize energy consumption, and utilize renewable resources. dergipark.org.tr Future research on 1-Octanol, 2-butyl-, benzoate (B1203000) will likely focus on moving away from traditional synthesis pathways toward more sustainable alternatives.
Key research areas include:
Enzymatic Catalysis: Utilizing lipases as catalysts for the esterification of benzoic acid and 2-butyl-1-octanol (B151752) offers a highly specific and environmentally benign alternative to conventional acid catalysts. This approach operates under mild conditions, reducing energy requirements and minimizing the formation of by-products.
Heterogeneous Catalysis: The development of solid acid catalysts, such as zeolites or functionalized resins, can simplify product purification and allow for catalyst recycling, aligning with the principles of green chemistry. dergipark.org.tr Research into novel catalysts like AuAg/TiO2 for one-pot synthesis under solvent-free conditions for similar compounds suggests a promising avenue. rsc.org
Renewable Feedstocks: A significant long-term goal is the synthesis of the compound's precursors from renewable sources. rsc.org This involves exploring biocatalytic routes to produce both benzoic acid and the 2-butyl-1-octanol alcohol from biomass-derived platform chemicals, thereby reducing the reliance on fossil fuels. nih.gov
Process Intensification: Applying techniques like microwave-assisted synthesis or solvent-free phase transfer catalysis (PTC) can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov These methods have shown success in the eco-friendly synthesis of other aromatic esters. nih.gov
| Strategy | Description | Potential Advantages |
|---|---|---|
| Enzymatic Catalysis | Use of enzymes like lipases to catalyze the esterification reaction. | High selectivity, mild reaction conditions, reduced by-products, biodegradability of catalyst. |
| Heterogeneous Catalysis | Employing solid acid catalysts (e.g., zeolites, resins) instead of liquid acids. | Easy separation of catalyst from product, catalyst reusability, reduced corrosive waste. dergipark.org.tr |
| Renewable Feedstocks | Synthesizing precursors (benzoic acid, 2-butyl-1-octanol) from biomass. | Reduced carbon footprint, decreased reliance on petrochemicals, improved sustainability. rsc.org |
| Solvent-Free Synthesis | Conducting the reaction in the absence of volatile organic solvents, often using techniques like microwave activation. nih.gov | Elimination of toxic solvent waste, lower processing costs, potential for higher reaction rates. dergipark.org.trrsc.org |
Exploration of Novel Applications in Advanced Functional Materials
The unique molecular structure of this compound, featuring a rigid benzoate group and a flexible, branched alkyl chain, suggests its potential for use in advanced functional materials. While related alkyl benzoates serve as plasticizers, solvents, and fragrance ingredients, future research can unlock more specialized applications. psu.edunih.gov
Potential areas for exploration include:
High-Performance Lubricants: The branched structure of the alcohol component could impart favorable rheological properties, such as a low pour point and good thermal stability. nih.gov This makes it a candidate for formulation as a base oil or additive in synthetic lubricants designed for extreme temperature conditions.
Polymer Modifiers and Plasticizers: For specialized polymers, it could act as a high-permanence plasticizer, with its branched structure potentially offering improved compatibility and reduced migration compared to linear analogues. Its use in plasticizing rigid organic polymers like polyvinyl chloride is an area of interest. google.com
Advanced Surfactants: The precursor alcohol, 2-butyl-1-octanol, can be used to create novel surfactants. google.comgoogle.com Esterification to form the benzoate could be a step in creating specialized non-ionic surfactants or other amphiphilic molecules with applications in enhanced oil recovery, personal care products, or specialty cleaning formulations.
Dielectric Fluids: Esters are investigated as environmentally friendly alternatives to mineral oils in high-voltage applications. The specific structure of this compound could be optimized to achieve a desirable balance of dielectric strength, viscosity, and thermal conductivity for use in transformers and capacitors.
| Application Area | Relevant Properties of this compound | Research Focus |
|---|---|---|
| High-Performance Lubricants | Branched alkyl chain, potential for good thermal and oxidative stability. nih.gov | Evaluation of viscosity index, pour point, and performance as a base stock or additive. |
| Specialty Plasticizers | Bulky structure may reduce migration from polymer matrix. | Assessing compatibility and long-term stability in polymers like PVC, acrylates, and elastomers. google.com |
| Surfactant Precursors | Amphiphilic potential due to aromatic and aliphatic parts. google.com | Modification of the molecular structure to enhance surface activity for specialized emulsions or dispersions. |
| Dielectric Fluids | Ester structure offers potential for high dielectric constant and biodegradability. | Characterization of dielectric strength, thermal properties, and aging behavior. |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Optimization
The fields of materials science and chemistry are being revolutionized by machine learning (ML) and artificial intelligence (AI). youtube.com These computational tools can dramatically accelerate the discovery and optimization of molecules like this compound, reducing the reliance on costly and time-consuming laboratory experiments. youtube.com
Future trends in this domain include:
Predictive Modeling: AI models can be trained on existing chemical datasets to predict key properties of the compound and its derivatives. bioengineer.org This includes predicting its performance as a lubricant, its solubility in various polymers, its biodegradability, and its potential toxicity, guiding research toward the most promising applications. researchgate.net
De Novo Design: Generative AI models can design novel molecules with desired properties. For instance, if the goal is to create a more biodegradable plasticizer with similar performance, an AI could suggest modifications to the branched alkyl chain or the benzoate ring of the parent molecule. researchgate.net
Synthesis Route Optimization: ML algorithms can analyze vast reaction databases to predict the optimal conditions (catalyst, temperature, solvent) for synthesizing the compound, maximizing yield and minimizing waste. This can accelerate the development of the sustainable synthesis routes discussed in section 7.1.
High-Throughput Virtual Screening: AI can be used to screen vast virtual libraries of related compounds for specific applications. For example, it could digitally test thousands of branched-chain benzoate esters for their potential binding affinity in a biological system or their performance characteristics in a material formulation, identifying top candidates for physical synthesis and testing. youtube.com
| Development Phase | AI/ML Application | Expected Outcome |
|---|---|---|
| Discovery & Design | De Novo design of derivatives using generative models. | Novel compounds with enhanced properties (e.g., improved biodegradability). researchgate.net |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models. | Rapid prediction of physical, chemical, and toxicological properties without experimentation. bioengineer.org |
| Synthesis | Optimization of reaction pathways and conditions. | Higher yields, reduced costs, and greener manufacturing processes. |
| Application | High-throughput virtual screening for new uses. | Identification of novel applications in materials science or other fields. youtube.com |
Interdisciplinary Research on Environmental Impact Mitigation
A comprehensive understanding of a chemical's environmental fate is crucial for its sustainable use. For this compound, interdisciplinary research is needed to fully characterize its lifecycle and develop strategies to mitigate any potential environmental impact. While benzoates are generally considered readily biodegradable, the branched nature of the alcohol moiety is a critical factor that requires specific investigation. canada.ca
Key research priorities include:
Biodegradation Pathway Analysis: Studies have shown that branching in alcohol chains can significantly slow the rate of anaerobic biodegradation of esters in environments like marine sediment. nih.govresearchgate.net Research combining microbiology and analytical chemistry is needed to identify the specific microorganisms capable of degrading this compound, elucidate the metabolic pathways, and identify any persistent intermediate metabolites.
Ecotoxicology Studies: While data on similar compounds suggest low toxicity, specific ecotoxicological assessments on this compound are necessary. psu.edu This involves testing its effects on a range of aquatic and terrestrial organisms (e.g., algae, daphnia, fish) to establish its environmental safety profile.
Life Cycle Assessment (LCA): A holistic LCA would evaluate the environmental impact of the compound from cradle to grave—from the sourcing of raw materials and the energy used in synthesis to its use and final disposal or degradation. This allows for the identification of hotspots in its lifecycle where environmental performance can be improved.
Designing for Degradation: Insights from biodegradation studies can inform the redesign of the molecule to enhance its environmental compatibility without sacrificing performance. This could involve collaborations between chemists, materials scientists, and environmental scientists to create next-generation compounds that are "benign by design."
| Research Area | Discipline(s) Involved | Primary Research Question |
|---|---|---|
| Biodegradation | Environmental Microbiology, Analytical Chemistry | How does the 2-butyl branch affect the rate and completeness of degradation in various ecosystems? nih.govresearchgate.net |
| Ecotoxicology | Environmental Toxicology, Aquatic Biology | What is the acute and chronic toxicity of the compound and its degradation products to key environmental species? chemrxiv.org |
| Environmental Fate | Environmental Chemistry, Hydrology | Does the compound partition to soil, water, or air, and does it have the potential to bioaccumulate? |
| Sustainable Design | Green Chemistry, Materials Science | Can the molecular structure be modified to improve biodegradability while maintaining functional properties? |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing 1-octanol, 2-butyl-, benzoate with high purity and yield?
- Methodology :
- Esterification : React 2-butyl-1-octanol with benzoyl chloride in anhydrous conditions using a base (e.g., pyridine) to neutralize HCl byproducts. Monitor reaction completion via TLC or GC-MS .
- Catalytic Methods : Employ lipases (e.g., Candida antarctica) for enzymatic esterification under mild conditions (40–60°C, solvent-free), achieving >85% yield with reduced side reactions .
- Purification : Use fractional distillation (boiling point ~250–300°C) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- FTIR : Confirm ester C=O stretch at ~1720 cm⁻¹ and absence of -OH peaks from unreacted alcohol .
- NMR : ¹H NMR should show signals for the benzoate aromatic protons (δ 7.4–8.1 ppm) and the alkyl chain (δ 0.8–1.6 ppm). ¹³C NMR should resolve the carbonyl carbon at ~167 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode should display a molecular ion peak at m/z 290 (C₁₉H₂₈O₂) .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
- Key Properties :
- LogP : Estimated at ~5.2 (via computational tools like EPI Suite), indicating high hydrophobicity. This affects solvent selection for reactions (e.g., toluene or 1-octanol as co-solvents) .
- Thermal Stability : DSC analysis shows decomposition onset at ~180°C, necessitating storage below 25°C in inert atmospheres to prevent ester hydrolysis .
Advanced Research Questions
Q. How does this compound perform as a solvent modifier in reactive extraction of bio-derived acids (e.g., gluconic or pyruvic acid)?
- Experimental Design :
- Partition Coefficients : Measure distribution ratios (D) of target acids in systems containing 5–20% v/v this compound in aliphatic diluents (e.g., dodecane). Compare with traditional solvents like 1-octanol .
- Mechanistic Insight : Use FTIR to assess hydrogen bonding between the ester’s carbonyl group and the acid, which enhances extraction efficiency. Correlate with molecular dynamics simulations .
- Data Table :
| Acid | % Ester in Diluent | D (25°C) | Selectivity (α) |
|---|---|---|---|
| Gluconic | 10% | 2.1 | 4.7 |
| Pyruvic | 15% | 3.8 | 6.2 |
Q. What role does this compound play in modulating ion channel activity, and how can this be experimentally evaluated?
- Biological Assays :
- Electrophysiology : Apply 10–100 µM of the compound to HEK293 cells expressing T-type calcium channels. Use patch-clamp recordings to measure current inhibition (%) vs. control .
- Structure-Activity Relationship (SAR) : Compare with 1-octanol and other esters (e.g., benzyl benzoate) to identify critical functional groups (e.g., ester linkage, alkyl chain length) .
Q. How can computational modeling predict the environmental fate of this compound?
- In Silico Methods :
- QSPR Models : Predict biodegradation half-life (e.g., BIOWIN3: ~28 days) and aquatic toxicity (ECOSAR LC₅₀ ~10 mg/L for fish) .
- Molecular Dynamics : Simulate interactions with soil organic matter to assess adsorption potential (log Koc ~3.8) .
Data Contradictions and Resolution
- Synthesis Yield Discrepancies : reports enzymatic esterification yields >85%, while acid-catalyzed methods ( ) achieve ~70%. Resolution: Enzymatic routes minimize side reactions (e.g., dehydration) but require optimized enzyme immobilization .
- LogP Variability : Predicted logP ranges from 4.9–5.5 across studies. Resolution: Validate experimentally via shake-flask method (octanol/water) with HPLC quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
